molecular formula C17H18N2O2 B5867294 N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide

N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide

Cat. No. B5867294
M. Wt: 282.34 g/mol
InChI Key: QKBGYDKQSWZUNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide, also known as DMBI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide has been found to have potential applications in various fields of scientific research. One of the most promising applications of N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide is in the field of cancer research. Studies have shown that N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide has anti-cancer properties and can induce apoptosis in cancer cells. N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide has also been found to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase.

Mechanism of Action

The mechanism of action of N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide is not fully understood. However, studies have suggested that N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell division and DNA replication.
Biochemical and Physiological Effects:
N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide has been found to have both biochemical and physiological effects. Studies have shown that N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide can inhibit the activity of certain enzymes involved in cell division and DNA replication, leading to the inhibition of cancer cell growth. N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide has also been found to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide in lab experiments is its potential anti-cancer properties. However, one of the limitations of using N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide. One potential direction is to investigate the potential of N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide as a treatment for other diseases, such as Alzheimer's disease. Another potential direction is to develop new synthesis methods for N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide that can improve its solubility in water and make it easier to work with in lab experiments. Additionally, further research is needed to fully understand the mechanism of action of N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide and its potential applications in various fields of scientific research.

Synthesis Methods

N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide can be synthesized through a multi-step process starting with the reaction of 3-methylbenzenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3,4-dimethylphenol in the presence of a base to form the desired product, N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide.

properties

IUPAC Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] 3,4-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-11-5-4-6-14(9-11)16(18)19-21-17(20)15-8-7-12(2)13(3)10-15/h4-10H,1-3H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBGYDKQSWZUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=NOC(=O)C2=CC(=C(C=C2)C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N/OC(=O)C2=CC(=C(C=C2)C)C)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.